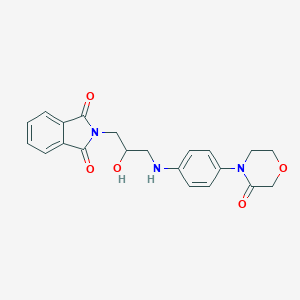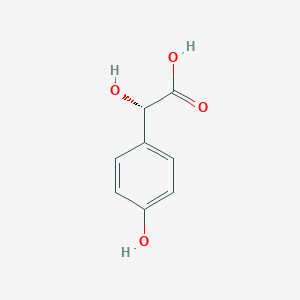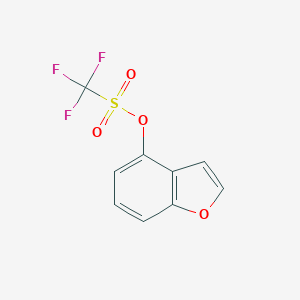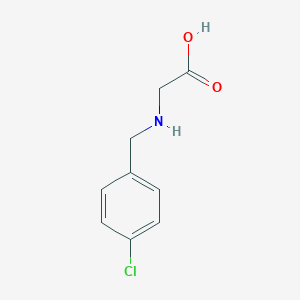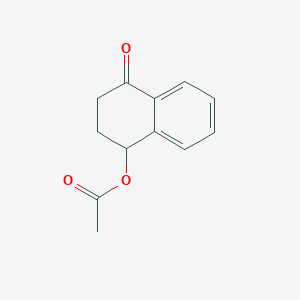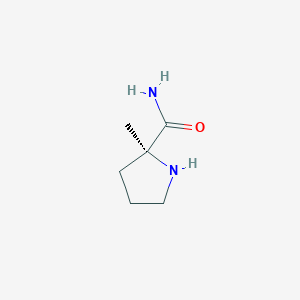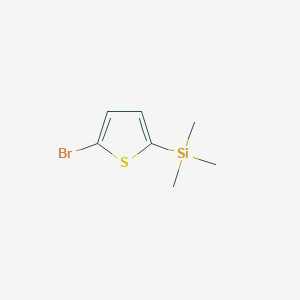
2-Bromo-5-(trimethylsilyl)thiophene
Vue d'ensemble
Description
2-Bromo-5-(trimethylsilyl)thiophene is a chemical compound with the molecular formula C7H11BrSSi . It is a halogen-substituted thiophene .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a bromine atom and at the 5-position with a trimethylsilyl group .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 70°C at 2 mmHg and a density of 1.30 . Its maximum absorption wavelength is 260 nm .Applications De Recherche Scientifique
Electrochemical Applications
- 2-Bromo-5-(trimethylsilyl)thiophene has been studied in the context of electrochemical trimethylsilylation of halothiophenes. This research revealed that bromo derivatives are more easily reduced than their chloro analogs, and the 2-position on the thiophene ring is more reactive than the 3-position. These findings suggest potential applications in selective electrochemical processes (Deffieux et al., 1996).
Structural and Material Science
- A study focusing on the structural aspects of high-efficiency blue-emitting 2,5-Bis(trimethylsilyl)thiophene- S,S-dioxide, a related material, highlights its potential in photoluminescent applications. The structural properties of these materials are crucial for understanding their interaction and efficiency in such applications (Tedesco et al., 2001).
Synthetic Chemistry
- In synthetic chemistry, this compound has been utilized in the preparation of various thiophene-based polymers. These polymers have applications in organic photovoltaics, showcasing the role of this compound in the development of new materials for energy solutions (Higashihara et al., 2012).
Electropolymerization
- The compound has also been investigated in the context of electropolymerization. Studies have shown that electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene, which is structurally related, can produce highly conducting films, indicating potential applications in the field of conducting materials (Masuda et al., 1992).
Organic Electronics
- This compound-related compounds have been explored in the creation of π-conjugated polymers containing various moieties, which are crucial for organic electronic applications. This research underlines the importance of such compounds in advancing the field of organic electronics and photovoltaics (Wu et al., 1996).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is a valuable intermediate in the synthesis of various biologically active compounds .
Mode of Action
(5-bromothiophen-2-yl)trimethylsilane is synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . The resulting tricyclic derivatives are used as intermediates for the synthesis of various biologically active compounds .
Biochemical Pathways
The compound’s derivatives have been used in the synthesis of various biologically active compounds , suggesting that it may indirectly influence several biochemical pathways.
Pharmacokinetics
Its molecular weight (23521700), density (13g/ml), and boiling point (70 °C/2 mmHg) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its derivatives have been used in the synthesis of various biologically active compounds , suggesting that it may have indirect molecular and cellular effects.
Action Environment
The action, efficacy, and stability of (5-bromothiophen-2-yl)trimethylsilane can be influenced by various environmental factors. For instance, its synthesis involves oxidative cyclization with bromine in glacial acetic acid at room temperature . Therefore, changes in temperature or the concentration of reactants could potentially affect the compound’s synthesis and, consequently, its action and efficacy.
Propriétés
IUPAC Name |
(5-bromothiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLYRDOGOXBECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527001 | |
| Record name | (5-Bromothiophen-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18246-28-1 | |
| Record name | (5-Bromothiophen-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





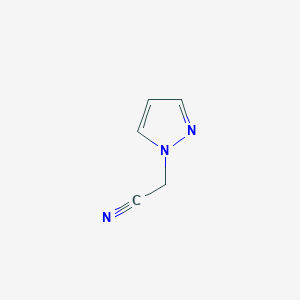
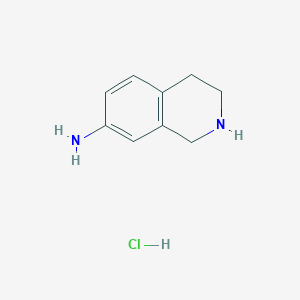
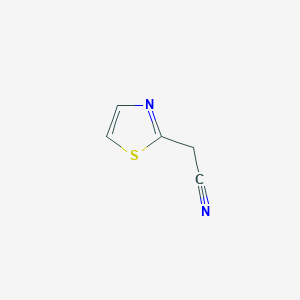
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
